

# An In-depth Technical Guide to 3-Ethylheptanoic Acid (CAS: 14272-47-0)

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## Compound of Interest

Compound Name: *3-Ethylheptanoic acid*

Cat. No.: B075990

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## Introduction

**3-Ethylheptanoic acid**, with the CAS number 14272-47-0, is a branched-chain carboxylic acid. [1][2] This class of molecules is gaining interest in the scientific community for its potential biological activities and applications as a chemical intermediate.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and known biological activities of **3-ethylheptanoic acid**, with a focus on providing detailed experimental protocols and structured data for researchers in drug development and related fields.

## Chemical and Physical Properties

**3-Ethylheptanoic acid** is a C9 fatty acid with a molecular formula of C<sub>9</sub>H<sub>18</sub>O<sub>2</sub> and a molecular weight of 158.24 g/mol .[4] Its structure features a heptanoic acid backbone with an ethyl group at the third carbon position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Ethylheptanoic Acid**

Property	Value	Unit	Source
<b>Identifiers</b>			
IUPAC Name	3-ethylheptanoic acid	-	<a href="#">[4]</a>
CAS Number	14272-47-0	-	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	-	<a href="#">[4]</a>
Molecular Weight	158.24	g/mol	<a href="#">[4]</a>
InChIKey	MCLMZMISZCYBBG-UHFFFAOYSA-N	-	<a href="#">[4]</a>
SMILES	CCCC(CC)CC(=O)O	-	<a href="#">[4]</a>
<b>Physical Properties</b>			
Normal Boiling Point	509.15 ± 2.00	K	<a href="#">[1]</a>
Normal Melting Point	286.94	K	<a href="#">[1]</a>
Density	0.9113 (estimate)	g/cm <sup>3</sup>	<a href="#">[5]</a>
<b>Thermodynamic Properties</b>			
Enthalpy of Vaporization (Δ <sub>vp</sub> H°)	58.66	kJ/mol	<a href="#">[1]</a>
Enthalpy of Fusion (Δ <sub>fus</sub> H°)	21.23	kJ/mol	<a href="#">[1]</a>
Standard Gibbs Free Energy of Formation (Δ <sub>f</sub> G°)	-243.28	kJ/mol	<a href="#">[1]</a>
Enthalpy of Formation at Standard Conditions (gas) (Δ <sub>fH</sub> °gas)	-499.18	kJ/mol	<a href="#">[1]</a>
<b>Solubility and Partitioning</b>			

LogP (Octanol/Water Partition Coefficient)	2.678	-	<a href="#">[1]</a>
Water Solubility (log10WS)	-2.45	mol/L	<a href="#">[1]</a>
<hr/>			
Chromatographic Properties			
<hr/>			
Kovats Retention Index (Standard Polar)	2048	-	<a href="#">[2]</a> <a href="#">[4]</a>
<hr/>			

## Synthesis

While specific literature detailing the synthesis of **3-ethylheptanoic acid** is not readily available, a common and adaptable method for preparing 3-substituted carboxylic acids is the malonic ester synthesis.[\[6\]](#)[\[7\]](#)[\[8\]](#) This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

## Representative Experimental Protocol: Malonic Ester Synthesis

This protocol describes a general procedure for the synthesis of a 3-substituted carboxylic acid, which can be adapted for **3-ethylheptanoic acid** by using appropriate alkyl halides.

### Step 1: Formation of the Malonate Enolate

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- Cool the sodium ethoxide solution in an ice bath.
- Add diethyl malonate dropwise to the cooled sodium ethoxide solution with stirring.

### Step 2: Alkylation

- To the solution of the malonate enolate, add 1-bromobutane dropwise with continuous stirring.
- After the addition is complete, reflux the mixture for 2-3 hours to ensure complete alkylation.
- Repeat the deprotonation with sodium ethoxide followed by the addition of bromoethane to introduce the second alkyl group.

#### Step 3: Hydrolysis and Decarboxylation

- To the cooled reaction mixture, add a solution of sodium hydroxide and reflux for several hours to hydrolyze the ester groups to carboxylates.
- After cooling, acidify the reaction mixture with a strong acid (e.g., sulfuric acid) until the solution is strongly acidic.
- Heat the acidified mixture to induce decarboxylation, which will result in the formation of **3-ethylheptanoic acid**.

#### Step 4: Purification

- Extract the final product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation.

Caption: Workflow for the synthesis of **3-ethylheptanoic acid** via malonic ester synthesis.

## Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of **3-ethylheptanoic acid** and other short-chain fatty acids.<sup>[9]</sup> Derivatization is often employed to improve the volatility and chromatographic properties of these compounds.

## Representative Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of short-chain fatty acids using GC-MS with a silylation derivatization procedure.

#### Step 1: Sample Preparation and Extraction

- Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable solvent.
- Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.
- Extract the fatty acids into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Evaporate the organic solvent to dryness under a stream of nitrogen.

#### Step 2: Derivatization

- To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst (e.g., 1% TMCS).
- Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to form the trimethylsilyl (TMS) esters of the fatty acids.

#### Step 3: GC-MS Analysis

- Inject an aliquot of the derivatized sample into the GC-MS system.
- GC Conditions (Representative):
  - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
  - Injector Temperature: 250°C.
- MS Conditions (Representative):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.

Caption: General workflow for the GC-MS analysis of **3-ethylheptanoic acid**.

## Biological Activity

While specific studies on the biological activities of **3-ethylheptanoic acid** are limited, it is suggested to possess antioxidant and anti-inflammatory properties.<sup>[3]</sup> These activities are often associated with the broader class of branched-chain fatty acids.

## Antioxidant Activity

The antioxidant potential of **3-ethylheptanoic acid** can be evaluated using various in vitro assays, such as the  $\beta$ -carotene-linoleic acid bleaching assay.<sup>[4][10]</sup> This assay measures the ability of a compound to inhibit the oxidation of linoleic acid and the subsequent bleaching of  $\beta$ -carotene.

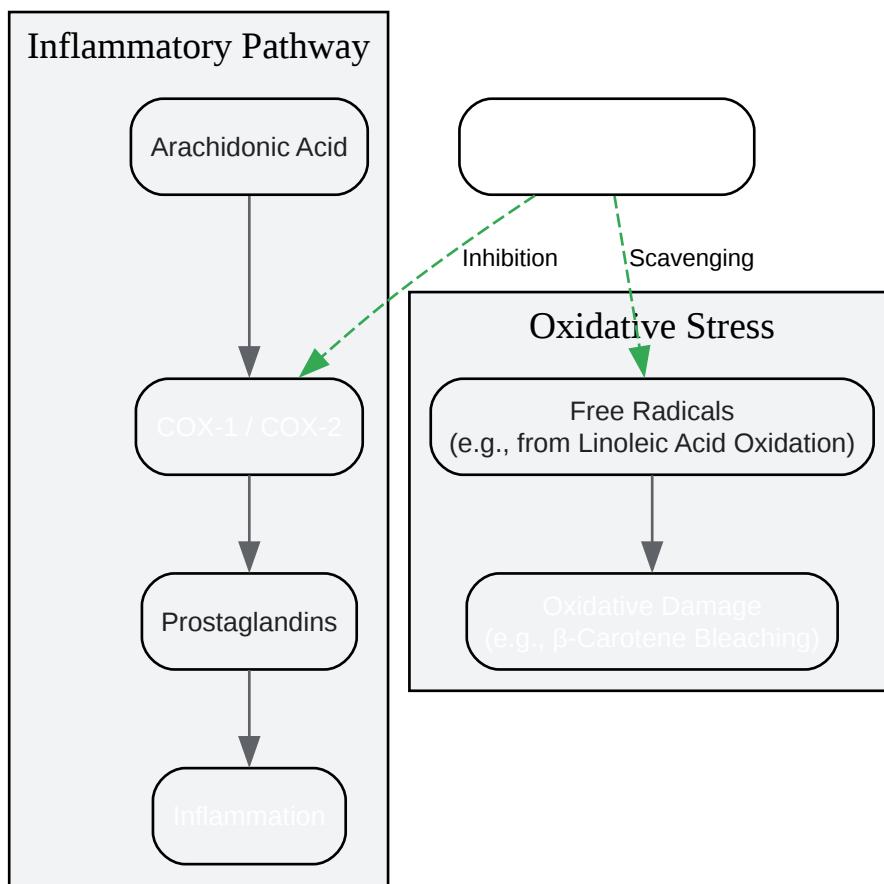
- Prepare a stock solution of  $\beta$ -carotene (e.g., 0.5 mg/mL in chloroform).
- In a round-bottom flask, mix a specific volume of the  $\beta$ -carotene solution with linoleic acid and an emulsifier (e.g., Tween 40).
- Remove the chloroform under vacuum.
- Add aerated distilled water to the residue and shake vigorously to form an emulsion.
- Add aliquots of the test compound (**3-ethylheptanoic acid**) at various concentrations to the emulsion. A control sample without the test compound and a blank without  $\beta$ -carotene should also be prepared.
- Incubate the samples at a specified temperature (e.g., 50°C) for a set duration (e.g., 2 hours).

- Measure the absorbance of the samples at regular intervals at the appropriate wavelength (e.g., 470 nm).
- Calculate the antioxidant activity as the percentage of inhibition of  $\beta$ -carotene bleaching.

## Anti-inflammatory Activity

The anti-inflammatory properties of fatty acids are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.<sup>[3]</sup> The inhibitory effect of **3-ethylheptanoic acid** on COX-1 and COX-2 can be assessed using commercially available inhibitor screening kits.

- Prepare a reaction buffer and reconstitute the COX enzyme (COX-1 or COX-2) and other reagents as per the manufacturer's instructions.<sup>[11]</sup>
- Prepare various concentrations of the test inhibitor (**3-ethylheptanoic acid**). A known COX inhibitor (e.g., celecoxib for COX-2) should be used as a positive control.
- In a 96-well plate, add the reaction buffer, enzyme, and test inhibitor or control to the appropriate wells.
- Initiate the reaction by adding the substrate (e.g., arachidonic acid).
- Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a specified time.<sup>[11]</sup>
- Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
- Determine the percent inhibition of COX activity by the test compound relative to the enzyme control.
- Calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.



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Caption: Potential mechanisms of action for the anti-inflammatory and antioxidant activities of **3-ethylheptanoic acid**.

## Metabolism and Toxicology

The metabolic fate and toxicological profile of **3-ethylheptanoic acid** have not been extensively studied. However, insights can be drawn from the metabolism of other branched-chain fatty acids.<sup>[12]</sup> Those with a methyl group at the  $\beta$ -carbon, like phytanic acid, undergo  $\alpha$ -oxidation in peroxisomes before entering the  $\beta$ -oxidation pathway.<sup>[13]</sup> The metabolism of **3-ethylheptanoic acid** may follow a similar route. The toxicology of branched-chain fatty acids is an area of active research, with some studies indicating potential for mitochondrial impairment at high concentrations.<sup>[13]</sup> Further investigation is required to determine the specific metabolic pathways and toxicological effects of **3-ethylheptanoic acid**.

## Conclusion

**3-Ethylheptanoic acid** is a branched-chain fatty acid with potential for further investigation, particularly in the areas of its biological activities. This guide provides a foundational understanding of its properties and outlines representative protocols for its synthesis and analysis. The information presented here is intended to support researchers and drug development professionals in their exploration of this and similar molecules. Further studies are warranted to elucidate its specific biological mechanisms, metabolic fate, and toxicological profile to fully assess its therapeutic potential.

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